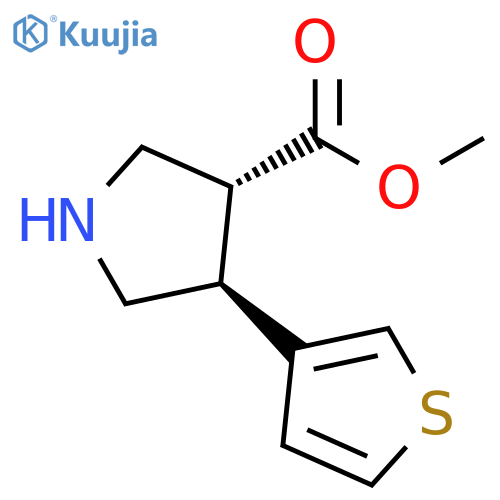

Cas no 291289-15-1 (3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-)

291289-15-1 structure

商品名:3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-

CAS番号:291289-15-1

MF:C10H13NO2S

メガワット:211.28072142601

CID:5261384

3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-

-

- インチ: 1S/C10H13NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-3,6,8-9,11H,4-5H2,1H3/t8-,9+/m1/s1

- InChIKey: SKHDMTAEEVBFQP-BDAKNGLRSA-N

- ほほえんだ: N1C[C@H](C2C=CSC=2)[C@@H](C(OC)=O)C1

3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370643-0.5g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 0.5g |

$781.0 | 2025-03-18 | |

| Enamine | EN300-370643-0.05g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 0.05g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-370643-0.25g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 0.25g |

$748.0 | 2025-03-18 | |

| Enamine | EN300-370643-10.0g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 10.0g |

$3500.0 | 2025-03-18 | |

| Enamine | EN300-370643-0.1g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 0.1g |

$715.0 | 2025-03-18 | |

| Enamine | EN300-370643-1.0g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 1.0g |

$813.0 | 2025-03-18 | |

| Enamine | EN300-370643-5.0g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 5.0g |

$2360.0 | 2025-03-18 | |

| Enamine | EN300-370643-2.5g |

rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |

291289-15-1 | 95.0% | 2.5g |

$1594.0 | 2025-03-18 |

3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel- 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

291289-15-1 (3-Pyrrolidinecarboxylic acid, 4-(3-thienyl)-, methyl ester, (3R,4S)-rel-) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量